molecular formula C10H12FNO B2968037 (7-Fluoro-1,2,3,4-tetrahydroquinolin-4-yl)methanol CAS No. 1515206-88-8

(7-Fluoro-1,2,3,4-tetrahydroquinolin-4-yl)methanol

Cat. No. B2968037
CAS RN: 1515206-88-8
M. Wt: 181.21
InChI Key: GXRLAXOTOHSNQU-UHFFFAOYSA-N
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Description

“(7-Fluoro-1,2,3,4-tetrahydroquinolin-4-yl)methanol” is a chemical compound with the molecular formula C10H12FNO. It has a molecular weight of 181.21 . The compound is related to 7-fluoro-1,2,3,4-tetrahydroquinolin-4-amine dihydrochloride, which has a molecular weight of 239.12 .


Molecular Structure Analysis

The InChI code for the related compound 7-fluoro-1,2,3,4-tetrahydroquinolin-4-amine dihydrochloride is 1S/C9H11FN2.2ClH/c10-6-1-2-7-8(11)3-4-12-9(7)5-6;;/h1-2,5,8,12H,3-4,11H2;2*1H . This provides some insight into the molecular structure of the compound.

Scientific Research Applications

Fluorescent Labeling and Detection

  • Fluorogenic Labeling for Amino Acids : A study used 4,7-Phenanthroline-5,6-dione (phanquinone) as a fluorogenic labeling reagent in pre-column derivatization for the quality control of amino acids in pharmaceuticals, demonstrating the potential of quinoline derivatives for fluorescent labeling in biomedical analysis (Gatti et al., 2004).

Analytical Chemistry Applications

  • Fluorophore for Biomedical Analysis : 6-Methoxy-4-quinolone, an oxidation product derived from 5-methoxyindole-3-acetic acid, was identified as a novel fluorophore with strong fluorescence in a wide pH range, suitable for biomedical analysis (Hirano et al., 2004).

Luminescence and Energy Transfer

  • Terbium Luminescence : Research on polymer ligands containing quinolinone fluorophores has explored their use in enhancing terbium luminescence, indicating applications in materials science and luminescent probes (Výprachtický et al., 2006).

Excited-State Proton Transfer

  • Proton Transfer Dynamics : The excited-state proton transfer (ESPT) reaction of 7-hydroxyquinoline mediated by methanol molecules in room temperature ionic liquids showcases the complex dynamics of proton transfer that could be relevant in understanding solvent interactions and reaction mechanisms (Bhattacharya & Samanta, 2008).

Methanol Utilization

  • Methanol as a C1 Source : An electrocatalytic protocol for synthesizing 2,3-dihydroquinazolin-4(1H)-one, using methanol as the C1 source, demonstrates the versatility of methanol in organic synthesis and its potential in generating functionalized heterocycles (Liu et al., 2021).

properties

IUPAC Name

(7-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c11-8-1-2-9-7(6-13)3-4-12-10(9)5-8/h1-2,5,7,12-13H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRLAXOTOHSNQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C1CO)C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Fluoro-1,2,3,4-tetrahydroquinolin-4-yl)methanol

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